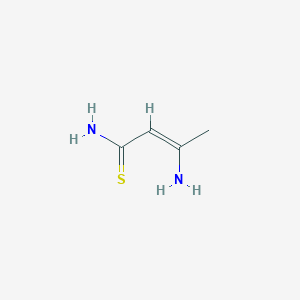
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9FO2 . It is a derivative of indole, a heterocyclic aromatic organic compound . The compound has a molecular weight of 180.18 .
Molecular Structure Analysis
The molecular structure of “6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a fluoro group attached at the 6th position and a methoxy group at the 5th position .Physical And Chemical Properties Analysis
“6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future research directions for “6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” and its derivatives could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by indole derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the conversion of 5-methoxyindole-2,3-dione to the desired product through a series of reactions.", "Starting Materials": [ "5-methoxyindole-2,3-dione", "fluorine gas", "sodium hydride", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 5-methoxyindole-2,3-dione is reacted with sodium hydride in dry DMF to form the sodium salt of the compound.", "Step 2: Fluorine gas is bubbled through the reaction mixture to introduce the fluorine atom at the 6-position of the indole ring.", "Step 3: The resulting mixture is then treated with acetic anhydride and glacial acetic acid to form the acetylated intermediate.", "Step 4: Sulfuric acid is added to the reaction mixture to hydrolyze the acetyl group and form the desired product, 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione.", "Step 5: The product is isolated by filtration and washed with water to remove any impurities." ] } | |
Numéro CAS |
1566838-47-8 |
Nom du produit |
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione |
Formule moléculaire |
C9H6FNO3 |
Poids moléculaire |
195.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



